Magnesium ethoxide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

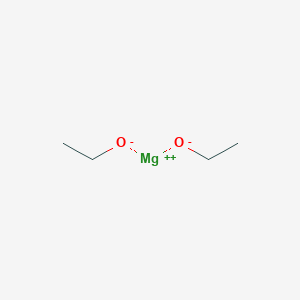

Molekularformel |

C4H10MgO2 |

|---|---|

Molekulargewicht |

114.43 g/mol |

IUPAC-Name |

magnesium;ethanolate |

InChI |

InChI=1S/2C2H5O.Mg/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 |

InChI-Schlüssel |

XDKQUSKHRIUJEO-UHFFFAOYSA-N |

Kanonische SMILES |

CC[O-].CC[O-].[Mg+2] |

Physikalische Beschreibung |

Off-white powder with an alcohol-like odor; [MSDSonline] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Magnesium Ethoxide Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of magnesium ethoxide powder. The information is curated for professionals in research and development who require precise and reliable data for their work with this versatile organometallic compound.

Core Physical and Chemical Properties

This compound, with the chemical formula Mg(OC₂H₅)₂, is a white to pale yellow or grey powder.[1][2][3][4][5][6] It is a strong base and is highly sensitive to moisture and air, reacting violently with water.[4][7][8][9][10] This reactivity necessitates handling under an inert atmosphere, such as nitrogen or argon, to prevent decomposition.[7]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound powder for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀MgO₂ | [2][11] |

| Molecular Weight | 114.43 g/mol | [3][4][12][13] |

| Melting Point | Decomposes at 270 °C | [7][9][14][15][16] |

| Density | 1.01 g/cm³ | [2][7][15][16] |

| Flash Point | > 43 °C | [2][6][7][17] |

| Solubility in Water | Insoluble, reacts violently | [7][8][9] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [7][11][12] |

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of a reactive and moisture-sensitive compound like this compound requires specialized techniques to ensure both safety and data integrity. Standard laboratory procedures must be adapted to exclude atmospheric moisture and oxygen.

Determination of Melting Point (Capillary Method under Inert Atmosphere)

The melting point of this compound is more accurately described as a decomposition temperature. This protocol outlines the capillary method adapted for air-sensitive compounds.

Methodology:

-

Sample Preparation (in a Glovebox): All sample manipulations should be performed within a glovebox under an inert atmosphere (e.g., argon or nitrogen).

-

A small amount of finely ground this compound powder is introduced into a glass capillary tube.

-

The open end of the capillary tube is then sealed using a flame or a suitable sealant to prevent atmospheric contamination.

-

-

Apparatus Setup: A standard melting point apparatus is used.

-

Measurement:

-

The sealed capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected decomposition temperature.

-

The temperature at which the solid begins to darken and decompose is recorded as the decomposition temperature.

-

Determination of Bulk Density (Under Inert Atmosphere)

The bulk density of a hygroscopic powder like this compound should be measured in a controlled, low-humidity environment, ideally within a glovebox.

Methodology:

-

Apparatus: A graduated cylinder and a balance are required. All glassware must be thoroughly dried before being introduced into the glovebox.

-

Procedure:

-

A known mass of this compound powder is carefully weighed inside the glovebox.

-

The powder is gently poured into a dry, tared graduated cylinder. Care should be taken to avoid compacting the powder.

-

The volume occupied by the powder is recorded.

-

The bulk density is calculated by dividing the mass of the powder by the observed volume.

-

Determination of Solubility (Qualitative, under Inert Atmosphere)

Due to its high reactivity, particularly with protic solvents, determining the solubility of this compound requires careful solvent selection and an inert environment. This protocol provides a qualitative assessment.

Methodology:

-

Environment: All steps are to be performed using Schlenk line techniques or within a glovebox. All solvents must be anhydrous.

-

Procedure:

-

A small, accurately weighed amount of this compound powder (e.g., 10 mg) is placed in a dry Schlenk tube or a vial inside a glovebox.

-

A small volume (e.g., 1 mL) of the anhydrous test solvent (e.g., diethyl ether, tetrahydrofuran, or ethanol) is added via a syringe.

-

The mixture is stirred or agitated at a controlled temperature.

-

Visual observation is used to determine if the solid dissolves completely, partially, or not at all. The formation of a clear, homogeneous solution indicates solubility. Any precipitate or turbidity suggests insolubility or a reaction with the solvent.

-

Mandatory Visualizations

Logical Workflow for Handling this compound Powder

The following diagram illustrates the necessary steps for safely handling an air- and moisture-sensitive reagent like this compound powder in a research laboratory setting.

Caption: Workflow for the safe handling of this compound.

Signaling Pathway of this compound Reactivity

This diagram illustrates the primary reaction pathway of this compound upon exposure to atmospheric moisture, leading to its decomposition.

Caption: Decomposition pathway of this compound with water.

References

- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 2. Enabling LIFDI-MS measurements of highly air sensitive organometallic compounds: a combined MS/glovebox technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mhlw.go.jp [mhlw.go.jp]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. store.astm.org [store.astm.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. store.astm.org [store.astm.org]

- 13. Synthesis and Preparation In Glove Box and Isolator [jacomex.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. researchgate.net [researchgate.net]

- 16. www1.udel.edu [www1.udel.edu]

- 17. thinksrs.com [thinksrs.com]

An In-depth Technical Guide to the Synthesis of Magnesium Ethoxide from Magnesium and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium ethoxide (Mg(OEt)₂) is a crucial reagent and intermediate in various chemical processes, including the synthesis of pharmaceuticals, polymers, and ceramics.[1] Its utility as a strong base is particularly notable in carbon-carbon bond-forming reactions like Claisen condensations.[2] This technical guide provides a comprehensive overview of the synthesis of this compound from the direct reaction of magnesium metal with ethanol (B145695). It details the underlying reaction mechanism, various experimental protocols, and key parameters influencing the reaction's efficiency and the product's characteristics.

Reaction Mechanism and Key Principles

The synthesis of this compound from magnesium and ethanol proceeds via the following overall reaction:

Mg + 2 C₂H₅OH → Mg(OC₂H₅)₂ + H₂ [3]

This reaction is typically initiated and accelerated by a catalyst, most commonly iodine (I₂).[4][5] The mechanism involves the initial activation of the magnesium surface, which is often covered by a passivating layer of magnesium oxide. Iodine reacts with magnesium to form magnesium iodide, which then facilitates the reaction with ethanol. The process is believed to involve repetitive dissolution and precipitation via an intermediate state, ultimately forming this compound precipitates on the magnesium surface.[6]

Strict anhydrous conditions are paramount for a successful synthesis, as this compound is highly sensitive to moisture and will readily hydrolyze to form magnesium hydroxide.[1][7] The reaction is also exothermic, and the evolution of hydrogen gas necessitates appropriate safety precautions.[3][8]

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The choice of protocol can depend on the desired scale, morphology of the final product, and available equipment.

Laboratory-Scale Synthesis with Iodine Catalyst

This protocol is a common method for preparing this compound in a laboratory setting.[4][6]

Materials:

-

Magnesium turnings or powder

-

Anhydrous ethanol

-

Iodine crystals

Procedure:

-

In a flame-dried, nitrogen-purged flask equipped with a stirrer and a reflux condenser, add magnesium turnings.

-

Add anhydrous ethanol to the flask to cover the magnesium.

-

Introduce a small crystal of iodine to initiate the reaction. The disappearance of the brown color of iodine and the evolution of hydrogen gas indicate the start of the reaction.

-

The mixture is typically heated to reflux to ensure the reaction goes to completion.[2]

-

After the magnesium has completely reacted, the resulting this compound can be used in solution or isolated as a solid by removing the excess ethanol under vacuum.[9][10]

Pressure Reactor Synthesis for Coarse-Grained Product

For applications requiring a this compound product with a high coarse particle content, a pressure synthesis method can be employed.[3]

Materials:

-

Particulate metallic magnesium

-

Anhydrous ethanol

Procedure:

-

Introduce anhydrous ethanol and particulate metallic magnesium into a heatable stainless steel pressure reactor under a dry protective gas atmosphere (e.g., nitrogen).

-

Heat the mixture to a temperature above the boiling point of ethanol (78°C). The reaction is carried out under the pressure generated by the ethanol vapor and the evolved hydrogen.

-

An overpressure valve can be used to control the pressure, allowing for the release of hydrogen and some ethanol vapor.

-

Condensed ethanol can be recirculated back into the reactor.

-

After the reaction is complete, the product mixture is cooled, and the particulate this compound is isolated.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various synthesis protocols.

Table 1: Reagent Quantities for Laboratory-Scale Synthesis

| Reagent | Quantity | Source |

| Magnesium Powder | 2.5 g (introduced in five portions) | [6] |

| Ethanol/Alcohol Mixture | 32 mL (introduced in two portions) | [6] |

| Iodine (I₂) | 0.67 g | [6] |

| Magnesium Metal Powder | 60 g | [2] |

| Anhydrous Ethanol | 800 ml | [2] |

| Initiator (N-bromosuccinimide or iodine) | Not specified | [2] |

Table 2: Reaction Conditions

| Parameter | Value | Source |

| Reaction Temperature (Iodine Catalyst) | 75°C | [6] |

| Reaction Temperature (Pressure Synthesis) | > 78°C | [3] |

| Stirring Speed | 180 rpm | [6] |

| Aging Time | 2 hours | [6] |

| Reaction Temperature (Alkylation) | 30-50°C | [9] |

Factors Influencing Synthesis and Product Characteristics

Several factors can significantly impact the reaction rate and the physical properties of the synthesized this compound.

-

Magnesium Particle Size: The particle size of the magnesium reactant influences the reaction kinetics and the morphology of the final product.[5][11]

-

Catalyst: Iodine is a common and effective catalyst.[4][5] Other initiators like N-bromosuccinimide can also be used.[2]

-

Temperature: The reaction temperature affects the reaction rate and can influence the morphology of the this compound particles.[5]

-

Stirring Speed: Adequate stirring is necessary to ensure good contact between the reactants. However, at high magnesium concentrations, increased stirring speed can lead to finer product particles due to increased collisions.[5]

-

Presence of Other Alcohols: The addition of a second alcohol to the ethanol can alter the pore architecture of the resulting this compound, which is particularly relevant when it is used as a precursor for Ziegler-Natta catalysts.[6]

Visualizing the Synthesis Workflow and Reaction Logic

The following diagrams illustrate the key steps and relationships in the synthesis of this compound.

Caption: A general workflow for the synthesis of this compound.

Caption: Conceptual pathway of the iodine-catalyzed reaction.

Conclusion

The synthesis of this compound from magnesium and ethanol is a well-established yet nuanced process. Success hinges on careful control of reaction conditions, particularly the exclusion of moisture and the selection of an appropriate catalyst. By understanding the underlying mechanism and the influence of key parameters, researchers can tailor the synthesis to produce this compound with the desired physical and chemical properties for their specific applications in pharmaceutical development and other advanced material sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. US6297188B1 - this compound having a high coarse particle content, process for its preparation and its use - Google Patents [patents.google.com]

- 4. experimental chemistry - How is this compound appropriately prepared, stored and used to dry ethanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. The Effect of Magnesium Particles Size and Reaction Conditions on Morphology of the Synthesized this compound [arcpe.modares.ac.ir]

- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. quora.com [quora.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. CN101024599A - Solid this compound and preparing method - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Chemical Structure and Bonding in Magnesium Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Magnesium ethoxide, a white to light grey powder, is a metal alkoxide that plays a crucial role as a reagent and catalyst in numerous chemical transformations.[2][3] Its chemical formula is C₄H₁₀MgO₂ and its CAS number is 2414-98-4.[2] In the realm of drug development and pharmaceutical synthesis, this compound is frequently employed to facilitate Claisen condensations and acetoacetylation reactions, leading to the formation of β-keto esters, which are valuable intermediates.[2] The reactivity and selectivity of this compound are intrinsically linked to its chemical structure and the nature of the magnesium-oxygen bond. This document aims to provide a detailed exploration of these aspects.

Chemical Structure and Bonding

The fundamental structure of this compound consists of a central magnesium cation (Mg²⁺) coordinated to two ethoxide anions (⁻OCH₂CH₃). The bonding is predominantly ionic in nature, arising from the electrostatic attraction between the positively charged magnesium ion and the negatively charged oxygen atoms of the ethoxide groups. However, a degree of covalent character in the Mg-O bond is expected.

Due to the high charge density of the Mg²⁺ ion, this compound exhibits a strong tendency to form coordination polymers or oligomers in the solid state, where the magnesium centers are bridged by ethoxide ligands. This results in magnesium atoms achieving a higher coordination number, typically four or six, leading to a more stable electronic configuration. The coordination environment of the magnesium atom is a critical factor influencing the compound's reactivity.

Predicted Molecular Geometry

In the absence of a definitive crystal structure, theoretical and computational studies on related magnesium alkoxides can provide insights into the likely bond lengths and angles in this compound. Density Functional Theory (DFT) calculations on magnesium oxide (MgO) have shown Mg-O bond lengths in the range of 2.125 Å to 2.150 Å.[4][5] It is reasonable to infer that the Mg-O bond length in this compound would be of a similar magnitude.

The geometry around the magnesium atom in a polymeric structure is likely to be distorted tetrahedral or octahedral. The C-O and C-C bond lengths within the ethoxide ligand are expected to be consistent with those of ethanol (B145695) and other ethoxides.

Quantitative Data

Due to the lack of publicly available single-crystal X-ray diffraction data for this compound, a definitive table of experimental bond lengths and angles cannot be provided. However, based on computational data for related compounds like MgO, the following table presents predicted values to serve as a reference for researchers.[4][5]

| Parameter | Predicted Value (Å) |

| Mg-O Bond Length | ~ 2.14 |

| O-C Bond Length | ~ 1.43 |

| C-C Bond Length | ~ 1.54 |

Table 1: Predicted Interatomic Distances in this compound.

| Parameter | Predicted Value (°) |

| Mg-O-C Bond Angle | ~ 120-130 |

| O-C-C Bond Angle | ~ 109.5 |

Table 2: Predicted Bond Angles in this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from magnesium metal and ethanol.[6]

Materials:

-

Magnesium turnings

-

Absolute ethanol

-

Iodine crystal (catalyst)

-

Dry reaction flask with a reflux condenser and a nitrogen inlet

-

Stirring apparatus

Procedure:

-

Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere of nitrogen.

-

Place magnesium turnings in the reaction flask.

-

Add absolute ethanol to the flask.

-

Add a small crystal of iodine to initiate the reaction.

-

Gently heat the mixture to reflux with stirring. The reaction is initiated when the evolution of hydrogen gas is observed.

-

Continue the reaction until the magnesium metal is completely consumed.

-

The resulting solution/suspension is of this compound in ethanol. The solid product can be isolated by filtration under an inert atmosphere and drying in vacuo.

Single-Crystal X-ray Diffraction

Growing single crystals of this compound suitable for X-ray diffraction can be challenging due to its polymeric nature and sensitivity to moisture. The following is a general protocol for crystal growth of air-sensitive compounds.[7][8]

Procedure:

-

Prepare a saturated solution of purified this compound in a suitable dry, inert solvent (e.g., a mixture of ethanol and a less polar solvent like toluene) at an elevated temperature.

-

Filter the hot solution into a clean, dry crystallizing dish or vial under an inert atmosphere.

-

Allow the solution to cool slowly and undisturbed. Slow cooling is crucial for the formation of well-ordered single crystals.

-

Alternatively, employ vapor diffusion by placing a vial of the this compound solution inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

-

Once crystals have formed, they must be handled under an inert atmosphere to prevent decomposition. The selected crystal should be mounted on a goniometer head for data collection on a single-crystal X-ray diffractometer.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound in solution. Due to its air and moisture sensitivity, sample preparation requires careful handling under an inert atmosphere.[9][10]

Materials:

-

This compound sample

-

Anhydrous deuterated solvent (e.g., d₆-DMSO, as this compound is poorly soluble in many common non-polar deuterated solvents)

-

NMR tube with a sealable cap (e.g., a J-Young tube)

-

Glovebox or Schlenk line

Procedure:

-

Inside a glovebox or on a Schlenk line, dissolve a small amount of this compound (typically 5-20 mg for ¹H NMR) in the anhydrous deuterated solvent.

-

Transfer the solution to the NMR tube.

-

Seal the NMR tube to prevent contamination from the atmosphere.

-

Acquire ¹H and ¹³C NMR spectra. The expected signals for the ethoxide ligand would be a triplet for the methyl protons and a quartet for the methylene (B1212753) protons in the ¹H NMR spectrum.

Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the study of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 2414-98-4 [chemicalbook.com]

- 4. chalcogen.ro [chalcogen.ro]

- 5. CAS 2414-98-4: this compound | CymitQuimica [cymitquimica.com]

- 6. experimental chemistry - How is this compound appropriately prepared, stored and used to dry ethanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. colorado.edu [colorado.edu]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

The Solubility of Magnesium Ethoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium ethoxide (Mg(OC₂H₅)₂) in various organic solvents. Understanding the solubility characteristics of this versatile organometallic compound is critical for its application in diverse fields, including organic synthesis, polymer catalysis, and the manufacturing of precision ceramics.[1][2][3] this compound's performance as a strong base and nucleophile is intrinsically linked to its behavior in solution.[1]

Overview of this compound

This compound, with the CAS number 2414-98-4, typically appears as a white to light grey or pale yellow solid.[1][3][4][5] It is a highly moisture-sensitive compound that reacts with water to form magnesium hydroxide (B78521) and ethanol (B145695).[1][4] This reactivity necessitates that it be handled and stored under anhydrous conditions, often under an inert atmosphere such as nitrogen or argon.[4]

Qualitative and Quantitative Solubility Profile

The solubility of this compound is highly dependent on the nature of the organic solvent. Generally, it exhibits better solubility in polar organic solvents, particularly coordinating solvents, and is less soluble in nonpolar hydrocarbons.

Key Solubility Observations:

-

Alcohols: this compound is soluble in alcohols. One source indicates a solubility of 31 g/L in methanol (B129727) and 0.9 g/L in ethanol.[6] However, another source describes it as only slightly soluble in ethanol.[2] This suggests that solubility can be limited and may vary based on the specific conditions and purity of the compound.

-

Ethers: There are conflicting reports regarding its solubility in ethers. Several sources state that it is soluble in common ethers like diethyl ether and tetrahydrofuran (B95107) (THF).[1] Conversely, one report claims it is insoluble in ether.[2] More specifically, it has been described as moderately soluble in coordinating solvents such as THF, 1,2-dimethoxyethane (B42094) (DME), and tetramethylethylenediamine (TMEDA).[7]

-

Hydrocarbons: this compound is generally reported to have poor solubility in hydrocarbon solvents. It is described as insoluble in hydrocarbons[2] and practically insoluble in hexane (B92381) and pentane.[7]

-

Aromatic Solvents: It is sparingly soluble in aromatic solvents like benzene (B151609) and toluene.[7]

-

Water: It is insoluble in water and reacts violently with it.[1][4][8][9]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in specific organic solvents. The data is limited, highlighting an area where further research would be beneficial.

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Reference |

| Methanol | CH₃OH | 31 | Not Specified | [6] |

| Ethanol | C₂H₅OH | 0.9 | Not Specified | [6] |

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic media.

-

Moisture: Due to its high reactivity with water, the presence of even trace amounts of moisture can lead to the formation of insoluble magnesium hydroxide, thereby reducing its apparent solubility.[1][4]

-

Complexation and Reaction: The solubility of this compound can be dramatically enhanced in the presence of certain reagents. For instance, bubbling carbon dioxide (CO₂) through a suspension of this compound in ethanol leads to the formation of a clear, stable solution.[10] This is attributed to the in-situ formation of soluble magnesium ethyl carbonate species.[10]

Experimental Protocol: Gravimetric Determination of Solubility

The following section outlines a standard laboratory procedure for determining the solubility of this compound in an organic solvent under controlled, anhydrous conditions. This method is based on the gravimetric analysis of a saturated solution.

Safety Precautions: this compound is a flammable solid and an irritant.[6] All handling should be performed in a fume hood, under an inert atmosphere, and away from ignition sources.[11] Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, is mandatory.

Methodology

-

Preparation: Dry all glassware in an oven at >120°C overnight and cool in a desiccator or under a stream of inert gas.

-

Saturation: Add an excess amount of this compound powder to a known volume of the desired anhydrous organic solvent in a sealed flask equipped with a magnetic stir bar. The flask should be purged with an inert gas (e.g., argon or nitrogen).

-

Equilibration: Seal the flask and stir the suspension at a constant, recorded temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Sampling: Cease stirring and allow the undissolved solid to settle completely. Using a gas-tight syringe fitted with a filter (e.g., a 0.45 µm PTFE syringe filter), carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant.

-

Solvent Evaporation: Transfer the filtered aliquot into a pre-weighed, dry vial. Remove the solvent under high vacuum, possibly with gentle heating, until the solid residue is completely dry.

-

Mass Determination: Weigh the vial containing the dry this compound residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of Residue (g) / Volume of Aliquot (L))

Experimental Workflow Diagram

The logical flow of the gravimetric solubility determination method is illustrated below.

References

- 1. CAS 2414-98-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound|China|Magnesium Ethylate|CAS 2414-98-4|Factory|Manufacturer|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 3. This compound CAS#: 2414-98-4 [m.chemicalbook.com]

- 4. salispharm.com [salispharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. gelest.com [gelest.com]

- 7. Synthesis, Structure, and Reactivity of Magnesium Pentalenides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound MG(C2H5O)2 [chembk.com]

- 9. This compound | 2414-98-4 [chemicalbook.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Basicity and Nucleophilicity of Magnesium Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium ethoxide, Mg(OCH₂CH₃)₂, is a powerful and versatile reagent in organic synthesis, valued for its dual role as a strong base and a potent nucleophile.[1] Its utility spans a wide range of chemical transformations, including condensations, alkylations, and ether syntheses, making it a crucial tool in the construction of complex molecular architectures relevant to the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the fundamental properties of this compound, focusing on its basicity and nucleophilicity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective application in research and development.

Core Properties of this compound

This compound typically appears as a white to light grey powder and is highly sensitive to moisture, readily hydrolyzing to form magnesium hydroxide (B78521) and ethanol (B145695).[2] It is soluble in organic solvents like ethanol and ethers.[3] Its reactivity stems from the highly polarized magnesium-oxygen bond and the presence of the ethoxide anions.

Basicity of this compound

This compound is classified as a strong base.[1] The basicity of this compound is primarily attributed to the ethoxide anion (CH₃CH₂O⁻). The strength of a base is inversely related to the acidity of its conjugate acid. In this case, the conjugate acid of the ethoxide ion is ethanol (CH₃CH₂OH).

The acidity of an acid is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A higher pKa value for the conjugate acid corresponds to a weaker acid and, consequently, a stronger base.

Table 1: Quantitative Data on the Basicity of this compound

| Parameter | Value | Reference |

| pKa of Conjugate Acid (Ethanol) | ~16 - 17 | [4] |

As indicated in Table 1, the pKa of ethanol is approximately 16-17, confirming that the ethoxide ion is a strong base, capable of deprotonating a wide variety of organic compounds, including those with weakly acidic protons.[4]

Nucleophilicity of this compound

The ethoxide anion in this compound also endows it with significant nucleophilic character, enabling it to participate in a variety of substitution and addition reactions.[1] Nucleophilicity is a kinetic parameter that describes the rate at which a nucleophile attacks an electrophilic center. While closely related to basicity, nucleophilicity is also influenced by factors such as sterics, solvent, and the nature of the electrophile.

Qualitatively, the ethoxide ion is considered a good nucleophile. The electron-donating nature of the ethyl group increases the electron density on the oxygen atom, enhancing its nucleophilicity compared to the hydroxide ion.[1] However, steric hindrance can play a role, and in some cases, the smaller methoxide (B1231860) ion may exhibit faster reaction rates.[4]

Quantitative assessment of nucleophilicity can be achieved through linear free-energy relationships, such as the Swain-Scott and Mayr equations. These scales provide a numerical value for the nucleophilicity of a species.

Table 2: Comparative Nucleophilicity Data

| Nucleophile | Swain-Scott Parameter (n) for CH₃Br in H₂O | Mayr's Nucleophilicity Parameter (N) | Relative SN2 Reaction Rate (vs. H₂O) |

| Ethoxide (CH₃CH₂O⁻) | Not readily available | ~10-11 (estimated from methoxide) | Significantly > 1 |

| Methoxide (CH₃O⁻) | 6.29 | 10.49 | Significantly > 1 |

| Hydroxide (OH⁻) | 4.2 | 4.75 | 1 |

| Water (H₂O) | 0.00 | 5.20 | 1 |

Note: The Swain-Scott 'n' value for ethoxide is not commonly tabulated but is expected to be similar to or slightly higher than that of methoxide. The Mayr's 'N' parameter for ethoxide is also not explicitly listed in many databases but can be reasonably estimated from the value for methoxide.

Experimental Protocols

Preparation of this compound

A standard laboratory preparation of this compound involves the reaction of magnesium metal with anhydrous ethanol.[5]

Materials:

-

Magnesium turnings

-

Anhydrous ethanol

-

Iodine crystal (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, place dry magnesium turnings in a round-bottom flask equipped with a reflux condenser.

-

Add a small amount of anhydrous ethanol to cover the magnesium.

-

Add a single crystal of iodine to initiate the reaction. Gentle heating may be required.

-

Once the reaction begins (indicated by the evolution of hydrogen gas and the disappearance of the iodine color), add the remaining anhydrous ethanol dropwise at a rate that maintains a steady reflux.

-

Continue refluxing until all the magnesium has reacted. The resulting solution is this compound in ethanol.

Logical Relationship for the Preparation of this compound

Caption: Workflow for the synthesis of this compound.

Determination of Basicity (pKa of Conjugate Acid)

The basicity of this compound can be determined by titrating a solution of a weak acid with a standardized solution of this compound in a non-aqueous, aprotic solvent and monitoring the pH. However, a more common and safer approach is to determine the pKa of its conjugate acid, ethanol, through the titration of ethanol with a strong base.

Materials:

-

Anhydrous ethanol

-

Standardized solution of a strong, non-nucleophilic base (e.g., sodium hydride in THF)

-

pH meter with a suitable electrode for non-aqueous solutions

-

Burette

-

Stir plate and stir bar

-

Inert atmosphere

Procedure:

-

Under an inert atmosphere, place a known volume of anhydrous ethanol in a beaker.

-

Slowly add the standardized strong base solution from a burette in small increments.

-

After each addition, stir the solution and record the pH.

-

Continue the titration until the pH begins to plateau.

-

Plot a graph of pH versus the volume of base added.

-

The pKa is the pH at the half-equivalence point.

Signaling Pathways and Reaction Mechanisms

This compound is a key reagent in several important organic reactions. Its dual functionality as a base and a nucleophile drives these transformations.

Enolate Formation

As a strong base, this compound can readily deprotonate the α-carbon of carbonyl compounds to form magnesium enolates. These enolates are crucial intermediates in reactions such as the Claisen condensation and aldol (B89426) additions.[5]

Caption: Formation of a magnesium enolate.

Claisen Condensation

In the Claisen condensation, this compound acts as a base to generate an enolate from an ester. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule. The magnesium ion can also play a role in chelating the reactants, influencing the stereochemical outcome.

Caption: Mechanism of the Claisen condensation.

Williamson Ether Synthesis

In the Williamson ether synthesis, this compound acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form an ether.

Caption: Williamson ether synthesis pathway.

Conclusion

This compound is a fundamentally important reagent in organic synthesis, offering a potent combination of basicity and nucleophilicity. A thorough understanding of these properties, supported by quantitative data and mechanistic insights, is essential for its effective and predictable application in the development of novel chemical entities. The protocols and diagrams provided in this guide serve as a valuable resource for researchers and professionals seeking to leverage the full potential of this versatile reagent.

References

An In-depth Technical Guide to CAS Number 2414-98-4: Magnesium Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a detailed overview of the chemical properties and hazards associated with CAS number 2414-98-4, identified as Magnesium Ethoxide. It has come to our attention that the query for this CAS number may have been made with the expectation of finding information related to a biologically active compound, such as one involved in cell signaling pathways. It is important to clarify that this compound is a reactive organometallic compound primarily used as a reagent in organic synthesis and as a catalyst, for instance, in polymerization processes.[1][2] It is not a therapeutic agent and, as such, is not associated with biological signaling pathways or extensive toxicological studies relevant to drug development. This guide will provide a comprehensive overview of its chemical nature, synthesis, and associated hazards.

Chemical and Physical Properties

This compound, with the chemical formula C₄H₁₀MgO₂, is a white to slightly gray powder.[3] It is a strong base and is highly sensitive to moisture and air.[3][4] The compound is stable under recommended storage conditions but reacts violently with water, releasing flammable ethanol (B145695).[2][4][5] It is insoluble in water but soluble in organic solvents like ethanol and ether.[3]

Table 1: Physical and Chemical Properties of this compound (CAS: 2414-98-4)

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀MgO₂ | [3] |

| Molecular Weight | 114.43 g/mol | [3] |

| Appearance | White to slightly gray powder/granules | [3][6] |

| Melting Point | 270 °C (decomposes) | [3] |

| Boiling Point | Not determined | [5] |

| Density | 1.01 g/cm³ | [3] |

| Flash Point | >43 °C | [3] |

| Autoignition Temperature | 70 °C | |

| Water Solubility | Insoluble, reacts violently | [2][3] |

| Stability | Stable, but air and moisture sensitive. Reacts violently with water. | [2][3] |

| InChI Key | XDKQUSKHRIUJEO-UHFFFAOYSA-N | |

| SMILES | [Mg+2].[O-]CC.[O-]CC |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of magnesium metal with absolute ethanol. The reaction can be initiated with a catalyst, such as iodine or N-bromosuccinimide.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on described synthesis methods.[7]

Materials:

-

Magnesium metal powder (high purity)

-

Absolute ethanol

-

Iodine (catalyst)

-

Anhydrous xylene (for purification)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Mechanical stirrer

-

Heating mantle

-

Schlenk line or similar inert atmosphere setup

-

Filtration apparatus (under inert atmosphere)

-

Vacuum drying oven

Procedure:

-

Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. The flask should be equipped with a stirrer, reflux condenser, and an inlet for the inert gas.

-

Charging the Reactor: To the flask, add magnesium powder and absolute ethanol. A catalytic amount of iodine is then added.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The reaction is typically initiated by the iodine, and the progress can be monitored by the evolution of hydrogen gas. The reaction is continued until the magnesium is consumed.

-

Purification (optional): For higher purity, the reaction mixture can be dissolved in a mixture of absolute ethanol and dry xylene and refluxed. Upon cooling, the purified this compound will precipitate.

-

Isolation: The solid product is isolated by filtration under an inert atmosphere.

-

Drying: The collected solid is dried in a vacuum oven to remove any residual solvent.

Diagram 1: Synthesis Workflow of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Hazards and Safety Information

This compound is a hazardous substance that requires careful handling. Its primary hazards are its flammability and reactivity with water.

Table 2: Hazard Identification and Safety Precautions for this compound

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| Flammable Solid | 🔥 | Danger | H228: Flammable solid | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. |

| Self-heating substances and mixtures | 🔥 | Danger | H251: Self-heating: may catch fire | P235+P410: Keep cool. Protect from sunlight. |

| Substances and mixtures which, in contact with water, emit flammable gases | 🔥 | Danger | EUH014: Reacts violently with water | P223: Do not allow contact with water. P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam for extinction. |

| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Serious Eye Damage/Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | ❗ | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling and Storage

-

Handling: Handle under an inert gas, such as nitrogen or argon.[5] Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[3] Use non-sparking tools.[3] Ensure adequate ventilation.[8]

-

Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[3] Keep containers tightly closed and store under an inert atmosphere.[8] Store away from incompatible materials such as water, acids, and oxidizing agents.[2]

Disposal

This compound and its containers must be disposed of as hazardous waste.[6] Waste disposal should be in accordance with local, state, and federal regulations.[6] It is classified as a reactivity-characteristic hazardous waste (EPA hazardous waste number D003).[6] Do not allow the material to enter drains or waterways.[6]

Biological Activity and Toxicology

As previously stated, this compound is not a compound that is studied for its biological activity in the context of drug development. There is no significant toxicological data available in the literature beyond its immediate hazards as a reactive chemical.[6] Ingestion may be harmful, and it is irritating to the skin, eyes, and respiratory tract.[3][5] The primary health risks are associated with its corrosive and flammable nature.

While some magnesium compounds, such as magnesium oxide nanoparticles, have been investigated for biological activities like antibacterial and antioxidant effects, these properties are not attributed to this compound.

Conclusion

CAS number 2414-98-4 corresponds to this compound, a valuable reagent in organic and materials chemistry. Its utility is primarily as a strong base and catalyst. The compound presents significant hazards, including flammability and violent reactivity with water, necessitating strict safety protocols for its handling and disposal. For researchers in drug development and related fields, it is crucial to recognize that this compound is a chemical tool and not a substance with direct pharmacological relevance or known interactions with biological signaling pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2414-98-4 [chemicalbook.com]

- 3. gelest.com [gelest.com]

- 4. salispharm.com [salispharm.com]

- 5. sds.strem.com [sds.strem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. CN101024599A - Solid this compound and preparing method - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

Magnesium Ethoxide: A Versatile Precursor in Advanced Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Magnesium ethoxide (Mg(OC₂H₅)₂), a highly reactive organometallic compound, has emerged as a critical precursor in the synthesis of a wide array of advanced materials. Its utility spans the production of high-purity magnesium oxide (MgO) nanomaterials, robust ceramics, and high-performance catalysts. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in materials science, with a focus on experimental protocols and underlying chemical principles.

Core Properties of this compound

This compound is typically a white to pale yellow solid that is highly sensitive to moisture and air.[1] Its strong basicity and nucleophilic nature are key to its reactivity.[1] These properties make it an excellent candidate for various chemical transformations, including hydrolysis, condensation, and as a catalyst in organic synthesis.[1][2]

| Property | Value/Description | Citation |

| Chemical Formula | Mg(OC₂H₅)₂ | [1] |

| Appearance | White to light grey powder or colorless liquid | [3] |

| Molecular Weight | 114.43 g/mol | [4] |

| Melting Point | Decomposes at 270°C | [5] |

| Solubility | Insoluble in hydrocarbons, slightly soluble in ethanol (B145695) | [5] |

| Key Characteristics | Strong base, good nucleophile, moisture-sensitive, flammable | [1][6] |

Synthesis of this compound

The most common method for synthesizing this compound involves the direct reaction of magnesium metal with anhydrous ethanol.[7] The reaction is often initiated using a catalyst, such as iodine, to activate the magnesium surface.[5]

Experimental Protocol: Synthesis of Solid this compound

This protocol describes a common laboratory-scale synthesis of solid this compound.

Materials:

-

High-purity magnesium metal powder

-

Absolute (anhydrous) ethanol

-

Iodine (catalyst)

Equipment:

-

Three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet

-

Heating mantle

-

Vacuum drying oven or Schlenk line

Procedure: [5]

-

Preparation: Under a nitrogen atmosphere, add magnesium powder and anhydrous ethanol to the three-necked flask.

-

Initiation: Add a small crystal of iodine to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) with continuous stirring. The reaction is initiated as evidenced by the evolution of hydrogen gas.

-

Completion: Continue the reaction until all the magnesium has reacted.

-

Isolation: The resulting solution of this compound in ethanol is then transferred to a suitable container for solvent removal.

-

Drying: The ethanol is evaporated under vacuum, and the resulting solid this compound is dried thoroughly.

Quantitative Parameters for Synthesis: [5]

| Parameter | Value |

| Iodine to Magnesium Ratio (by weight) | 0.8-1.2 : 10-16 |

| Ethanol to Magnesium Ratio (by weight) | 300-600 : 10-16 |

| Reaction Temperature | 60-90 °C |

| Drying Temperature | 90-150 °C (under vacuum) |

Applications as a Precursor in Materials Science

This compound's versatility as a precursor stems from its ability to be readily converted into magnesium oxide and other magnesium-containing compounds with controlled morphology and purity.

Sol-Gel Synthesis of Magnesium Oxide Nanoparticles

The sol-gel process using this compound involves its hydrolysis and subsequent condensation to form a network of magnesium hydroxide (B78521), which is then converted to magnesium oxide upon heating.[8][9] This method allows for the synthesis of high-purity MgO nanoparticles with controlled particle size.[9]

Underlying Chemistry: Hydrolysis and Condensation

The sol-gel process is driven by two primary reactions:

-

Hydrolysis: this compound reacts with water to form magnesium hydroxide and ethanol. Mg(OC₂H₅)₂ + 2H₂O → Mg(OH)₂ + 2C₂H₅OH[9]

-

Condensation: The magnesium hydroxide species then undergo condensation to form a three-dimensional gel network. -Mg-OH + HO-Mg- → -Mg-O-Mg- + H₂O[9]

The pH of the reaction medium plays a crucial role in controlling the rates of hydrolysis and condensation, thereby influencing the final properties of the MgO material.[5][10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. mkjc.in [mkjc.in]

- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. ijcps.org [ijcps.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Theoretical Insights into Magnesium Ethoxide Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium ethoxide (Mg(OEt)₂), a versatile and efficient reagent, plays a crucial role in a variety of organic transformations, including condensations, polymerizations, and redox reactions. Despite its widespread practical application, a comprehensive theoretical understanding of its reaction mechanisms at a quantum-chemical level remains an area of active development. Direct computational studies on this compound are not abundant in the literature; however, significant insights can be gleaned from theoretical investigations of analogous magnesium-based catalysts and related metal alkoxide systems. This technical guide synthesizes the current understanding by examining theoretical models of key reactions where this compound is employed, such as the Claisen and Tishchenko reactions, and its role as a precursor for Ziegler-Natta catalysts. By analyzing computational data from related systems, we elucidate plausible reaction pathways, transition states, and the fundamental principles governing the catalytic activity of this compound. This guide aims to provide researchers with a robust theoretical framework to rationalize experimental observations and to guide the design of novel synthetic methodologies.

Introduction

This compound is a potent base and a useful precursor in materials science and organic synthesis. Its utility spans from being a key component in the generation of Grignard-type reagents to acting as a catalyst or support in polymerization and condensation reactions.[1] The divalent nature of the magnesium ion allows for the formation of chelated transition states, which can impart unique reactivity and selectivity compared to monovalent alkali metal alkoxides like sodium ethoxide.[2] A deeper, mechanism-based understanding of its function is critical for optimizing existing synthetic protocols and for the rational design of new catalytic systems.

This guide will explore the theoretical underpinnings of this compound's reactivity by drawing parallels with computationally well-studied systems. We will delve into the mechanisms of key organic reactions where Mg(OEt)₂ is an active participant, leveraging insights from Density Functional Theory (DFT) and other computational methods applied to similar catalysts.

Theoretical Framework and Computational Methodologies

The theoretical investigation of reaction mechanisms involving metal alkoxides like this compound predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating electronic structures, reaction pathways, and transition states of complex chemical systems.

Typical Computational Protocol

A representative computational methodology for studying the reaction mechanisms discussed in this guide would involve the following steps:

-

Model System Construction: The reactants, catalyst (e.g., a this compound cluster or a related magnesium species), and solvent molecules are constructed in a 3D modeling software.

-

Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. This is typically performed using a specific functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G(d,p) or def2-TZVP).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

-

Transition State Search: Various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, are employed to locate the transition state structures connecting reactants and products.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state correctly connects the desired reactant and product minima on the potential energy surface.

-

Solvation Modeling: The effect of the solvent is often included using implicit solvation models, such as the Polarizable Continuum Model (PCM), or by including explicit solvent molecules in the calculation.

The workflow for a typical computational investigation of a reaction mechanism is depicted below.

Figure 1: A generalized workflow for the computational investigation of a reaction mechanism.

Theoretical Analysis of Key Reaction Mechanisms

While direct computational studies on this compound are limited, we can infer its mechanistic behavior by examining theoretical studies on analogous systems.

The Tishchenko Reaction and Related Hydride Transfers

The Tishchenko reaction, which disproportionates two aldehydes into an ester, is effectively catalyzed by various metal alkoxides, including this compound.[3] The mechanism is closely related to the Meerwein-Ponndorf-Verley (MPV) reduction.[4]

Computational studies on the aluminum alkoxide-catalyzed MPV reaction have provided a detailed picture of the key mechanistic step: a concerted, pericyclic hydride transfer through a six-membered ring transition state.[3][5]

The proposed mechanism for the this compound-catalyzed Tishchenko reaction, by analogy, involves the following steps:

-

Coordination: The magnesium center of Mg(OEt)₂ acts as a Lewis acid, coordinating to the carbonyl oxygen of the first aldehyde molecule. This enhances the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A second aldehyde molecule then attacks the activated carbonyl carbon, forming a hemiacetal intermediate coordinated to the magnesium center.

-

Hydride Shift: The crucial step is the intramolecular transfer of a hydride ion from the hemiacetal carbon to the carbonyl carbon of the second aldehyde moiety. This occurs via a six-membered cyclic transition state.

-

Product Release: The resulting ester product is released, regenerating the magnesium alkoxide catalyst.

Figure 2: Proposed logical pathway for the Tishchenko reaction catalyzed by this compound.

Quantitative data from DFT studies on related systems provide insights into the energetics of these steps. For instance, in the aluminum-catalyzed MPV reduction, the activation barrier for the hydride transfer is significantly lowered by the Lewis acidic metal center.[3] A similar role is expected for the magnesium ion in the Tishchenko reaction.

| Reaction Step | Analogous System | Typical Calculated Activation Energy (kcal/mol) | Reference |

| Hydride Transfer | Al-alkoxide catalyzed MPV | 15 - 25 | [3] |

Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction between two esters to form a β-keto ester, typically promoted by a strong base.[6][7] this compound can be an effective base for this transformation, potentially offering advantages in stereocontrol due to the chelating ability of the Mg²⁺ ion.[2]

The generally accepted mechanism involves:[6]

-

Enolate Formation: this compound abstracts an α-proton from an ester molecule to form a magnesium enolate. This is often the rate-determining step.

-

Nucleophilic Attack: The magnesium enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The magnesium ion likely coordinates to the carbonyl oxygen of the electrophilic ester, activating it towards attack.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide group to form the β-keto ester.

-

Deprotonation: The newly formed β-keto ester is more acidic than the starting ester and is deprotonated by the ethoxide, driving the equilibrium towards the product.

Figure 3: Logical pathway for the Claisen condensation mediated by this compound.

While specific quantitative data for the Mg(OEt)₂-catalyzed Claisen condensation is scarce, DFT studies on aldol (B89426) condensations on MgO surfaces have shown that the presence of the magnesium ion significantly stabilizes the enolate intermediate and the transition state for C-C bond formation.[8]

| Reaction Step | Analogous System | Key Theoretical Insight | Reference |

| Enolate Formation & C-C Coupling | Aldol on MgO surface | The Mg²⁺ Lewis acid site stabilizes the enolate and the transition state. | [8] |

Role as a Precursor for Ziegler-Natta Catalysts

This compound is a widely used precursor for the synthesis of MgCl₂-supported Ziegler-Natta catalysts for olefin polymerization.[9] The reaction of Mg(OEt)₂ with TiCl₄ leads to the formation of a nanostructured MgCl₂ support on which the active titanium species are dispersed.

Theoretical studies using DFT have been instrumental in understanding the structure of the MgCl₂ support and the formation of active sites.[2][10] These studies have shown that:

-

The morphology and exposed crystal faces of the MgCl₂ support play a crucial role in determining the catalyst's activity and stereoselectivity.

-

The interaction of the titanium species with the MgCl₂ surface, as well as with internal and external electron donors, dictates the electronic and steric environment of the active sites.

While these studies do not directly model the reaction of this compound, they provide a detailed picture of the final catalytically relevant magnesium-containing species. The transformation from Mg(OEt)₂ to MgCl₂ is a key step in creating the necessary support structure.

Experimental Protocols for Mechanistic Studies

Investigating the mechanisms of this compound-catalyzed reactions often involves a combination of kinetic studies, spectroscopic analysis, and isotopic labeling experiments.

Kinetic Studies

-

Objective: To determine the reaction order with respect to the reactants and the catalyst, and to calculate the activation parameters (enthalpy and entropy of activation).

-

Methodology:

-

A series of reactions are set up where the initial concentration of one component (substrate, aldehyde, or catalyst) is varied while keeping the others constant.

-

The reaction progress is monitored over time by taking aliquots and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

The initial rates are determined from the concentration versus time plots.

-

The reaction orders are determined by plotting the logarithm of the initial rate against the logarithm of the concentration of the varied component.

-

The effect of temperature on the reaction rate is studied to determine the activation energy using the Arrhenius equation.

-

Spectroscopic Analysis

-

Objective: To identify and characterize reaction intermediates.

-

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments can be used to observe thermally unstable intermediates, such as the coordination complexes between this compound and the substrate.

-

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor the changes in the carbonyl stretching frequencies of aldehydes or esters upon coordination to the magnesium center.

-

Isotopic Labeling Studies

-

Objective: To trace the path of specific atoms throughout the reaction, for example, to confirm a hydride transfer mechanism.

-

Methodology:

-

A reactant is synthesized with a specific atom replaced by its isotope (e.g., deuterium (B1214612) for hydrogen).

-

The reaction is carried out using the labeled substrate.

-

The position of the isotopic label in the product is determined using Mass Spectrometry (MS) or NMR spectroscopy. For the Tishchenko reaction, using a deuterated aldehyde (RCDO) would lead to the incorporation of deuterium into the alcohol-derived part of the ester product, confirming the hydride shift.

-

Conclusion

The theoretical understanding of reaction mechanisms involving this compound is still evolving. While direct computational studies are not extensive, a wealth of information from theoretical investigations of analogous systems provides a strong foundation for elucidating its catalytic role. By drawing parallels with well-studied magnesium-based and other metal alkoxide catalysts, we can construct plausible reaction pathways for key transformations like the Tishchenko and Claisen reactions. DFT calculations on related systems consistently highlight the crucial role of the magnesium ion as a Lewis acid in activating substrates and stabilizing transition states. Future computational work focusing directly on this compound, including its aggregation state in solution, will be invaluable for a more precise and quantitative understanding, ultimately enabling the more rational design of synthetic methods and catalysts.

References

- 1. DFT Study of Lewis Base Interactions with the MgCl2 Surface in the Ziegler−Natta Catalytic System: Expanding the Role of the Donors | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. A DFT study on the aldol condensation reaction on MgO in the process of ethanol to 1,3-butadiene: understanding the structure–activity relationship - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. byjus.com [byjus.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Core Characteristics of Commercially Available Magnesium Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium ethoxide (Mg(OCH₂CH₃)₂), a versatile and reactive organometallic compound, serves as a crucial reagent and catalyst in a multitude of chemical processes. This technical guide provides a comprehensive overview of the core characteristics of commercially available this compound, including its physicochemical properties, applications in catalysis and synthesis, and detailed experimental protocols for its characterization. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals employing or considering the use of this important magnesium alkoxide.

Physicochemical Properties

Commercially available this compound is typically a white to light-gray, free-flowing powder or granular solid. It is highly sensitive to moisture and reacts readily with water. The key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₄H₁₀MgO₂ | |

| Molecular Weight | 114.43 g/mol | |

| CAS Number | 2414-98-4 | |

| Appearance | White to light-gray powder or granular solid | |

| Melting Point | Decomposes at > 270 °C | |

| Density | Approximately 1.01 g/cm³ | |

| Solubility | Soluble in ethanol (B145695), insoluble in ethers and hydrocarbons. Reacts with water. | |

| Purity (Assay) | Typically ≥ 98% |

Key Applications in Research and Development

This compound's utility stems from its strong basicity and nucleophilic nature, making it a valuable tool in organic synthesis and materials science.

Catalysis

-

Ziegler-Natta Catalysis: this compound is a widely used precursor for the synthesis of MgCl₂-supported Ziegler-Natta catalysts for olefin polymerization.[1] The morphology and particle size of the this compound directly influence the final catalyst's activity and the properties of the resulting polymer.[2]

-

Condensation Reactions: As a strong base, it is an effective catalyst for various condensation reactions, including the Claisen condensation to form β-keto esters, which are important intermediates in pharmaceutical synthesis.[3][4][5][6][7][8]

Organic Synthesis

-

Base and Nucleophile: It serves as a strong base for deprotonation reactions and as a nucleophile in the synthesis of various organic compounds.[3]

-

Grignard Reagent Precursor: It can be used in the preparation of Grignard reagents.[3]

Materials Science

-

Sol-Gel Synthesis: this compound is a precursor in the sol-gel synthesis of magnesium oxide (MgO) nanoparticles and thin films.[9][10][11][12][13] This method allows for the production of high-purity materials with controlled morphology.

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

This protocol describes a common method for the laboratory-scale synthesis of this compound from magnesium metal and ethanol.[14][15]

Materials:

-

Magnesium turnings or powder

-

Anhydrous ethanol

-

Iodine crystal (catalyst)

-

Dry n-hexane (for washing)

-

Nitrogen gas supply

-

Three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.

Procedure:

-

Under a nitrogen atmosphere, add magnesium turnings and anhydrous ethanol to the three-necked flask.

-

Add a small crystal of iodine to initiate the reaction.

-

Heat the mixture to reflux with stirring. The reaction is initiated when hydrogen gas evolution is observed.

-

Continue refluxing until all the magnesium has reacted.

-

Cool the reaction mixture and collect the solid product by filtration under a nitrogen atmosphere.

-

Wash the product with dry n-hexane to remove any unreacted starting materials and byproducts.

-

Dry the this compound powder under vacuum or a stream of dry nitrogen.

Characterization Methods

This method is adapted from the complexometric titration of magnesium ions with EDTA.[16][17][18][19][20]

Principle: A known weight of this compound is hydrolyzed to magnesium hydroxide, which is then dissolved in a known excess of standardized acid. The excess acid is back-titrated with a standardized base. Alternatively, the dissolved magnesium ions can be directly titrated with a standardized EDTA solution.

Reagents:

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Standardized 0.05 M EDTA solution

-

Eriochrome Black T indicator

-

Ammonia (B1221849) buffer solution (pH 10)

-

Deionized water

Procedure (Direct Titration):

-

Accurately weigh approximately 0.2 g of this compound in a glove box or under an inert atmosphere.

-

Carefully transfer the sample to a 250 mL Erlenmeyer flask.

-

Slowly add 50 mL of deionized water to hydrolyze the this compound.

-

Add 50 mL of 0.1 M HCl to dissolve the resulting magnesium hydroxide.

-

Add 3 mL of ammonia buffer (pH 10).

-

Add a small amount of Eriochrome Black T indicator. The solution should turn wine-red.

-

Titrate with standardized 0.05 M EDTA solution until the color changes to a clear blue.

-

Calculate the percentage purity of this compound based on the volume of EDTA consumed.

Laser diffraction is a common technique for determining the particle size distribution of powders.[21][22][23][24][25][26][27]

Principle: A laser beam is passed through a dispersion of the sample. The particles scatter the light at an angle that is inversely proportional to their size. A detector measures the scattered light intensity at various angles, and this data is used to calculate the particle size distribution.

Procedure:

-

Disperse a small amount of this compound powder in a suitable non-aqueous, inert solvent in which it is insoluble (e.g., dry hexane). The use of a surfactant may be necessary to prevent agglomeration.

-

Introduce the dispersion into the laser diffraction instrument.

-

Perform the measurement according to the instrument's operating instructions.

-

The results will be presented as a particle size distribution curve, from which values such as D10, D50, and D90 can be obtained.

Visualizing Key Processes

Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

Role in Ziegler-Natta Catalysis

Caption: Formation of a Ziegler-Natta catalyst from this compound.

Claisen Condensation Mechanism

Caption: The role of ethoxide in the Claisen condensation of esters.

Sol-Gel Synthesis of MgO Nanoparticles

Caption: A general workflow for the sol-gel synthesis of MgO nanoparticles.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Moisture Sensitivity: It reacts violently with water, releasing flammable ethanol vapor. It must be handled and stored under anhydrous conditions, such as in a glove box or under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Flammability: It is a flammable solid. Keep away from heat, sparks, and open flames.

-

Corrosivity: As a strong base, it can cause severe skin and eye irritation or burns.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as water and strong acids.

Conclusion

Commercially available this compound is a high-purity, reactive compound with significant applications in both academic research and industrial processes. Its utility as a catalyst in polymerization and organic synthesis, as well as a precursor in materials science, underscores its importance. A thorough understanding of its properties, along with strict adherence to proper handling and characterization protocols, is essential for its safe and effective use. This guide provides a foundational understanding of these core characteristics to aid researchers and professionals in their work with this versatile reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. The Effect of Magnesium Particles Size and Reaction Conditions on Morphology of the Synthesized this compound [arcpe.modares.ac.ir]

- 3. benchchem.com [benchchem.com]

- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. Claisen condensation reaction - Examples and Mechanism [chemicalnote.com]

- 9. mkjc.in [mkjc.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. ijcps.org [ijcps.org]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. CN101024599A - Solid this compound and preparing method - Google Patents [patents.google.com]

- 16. legislation.gov.uk [legislation.gov.uk]

- 17. scribd.com [scribd.com]

- 18. titrations.info [titrations.info]

- 19. du.edu.eg [du.edu.eg]

- 20. chemlab.truman.edu [chemlab.truman.edu]

- 21. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]

- 22. beckman.com [beckman.com]

- 23. Laser diffraction analysis - Wikipedia [en.wikipedia.org]

- 24. aemhpa.com [aemhpa.com]

- 25. Using laser diffraction to measure particle size and distribution of metal powders | Malvern Panalytical [malvernpanalytical.com]

- 26. measurlabs.com [measurlabs.com]

- 27. nanowattstech.com [nanowattstech.com]

Methodological & Application

Application Note and Detailed Protocol for the Laboratory Synthesis of Magnesium Ethoxide

Introduction

Magnesium ethoxide (Mg(OCH₂CH₃)₂) is a strong base and a versatile reagent in organic synthesis and materials science.[1][2] It is commonly used as a catalyst carrier for olefin polymerization, particularly in the production of polypropylene (B1209903) and polyethylene.[3][4] Additionally, it serves as a key intermediate in the synthesis of pharmaceutical compounds and precision ceramics.[1][5] This document provides a detailed protocol for the laboratory synthesis of this compound via the direct reaction of magnesium metal with anhydrous ethanol (B145695), a widely employed and effective method.[6] The protocol emphasizes safety, proper handling techniques, and the importance of anhydrous conditions to ensure a high yield of the desired product.[6]

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound as described in this protocol.

| Parameter | Value | Reference |

| Reagents | ||

| Magnesium Metal (powder) | 60 g | [1][7] |

| Anhydrous Ethanol | 800 ml | [1][7] |

| Initiator (N-bromosuccinimide) | 3.8 g | [7] |

| n-Hexane (for washing) | 6 L (3 x 2 L) | [1][7] |

| Reaction Conditions | ||

| Reaction Temperature | 78 °C (Reflux) | [1][7] |

| Stirring Speed | 240 rpm | [7] |

| Reaction Time (Aging) | 2 hours (after H₂ evolution ceases) | [7] |

| Atmosphere | Inert (Nitrogen or Argon) | [7][8] |

| Product Yield and Properties | ||

| Theoretical Yield | ~280 g | Calculated |

| Reported Actual Yield | 265 g (94.3%) | [7] |

| Appearance | White, free-flowing powder | [1][7] |

| Average Particle Size | 17.3 µm | [7] |

Experimental Protocol

This protocol details the synthesis of this compound from magnesium powder and anhydrous ethanol. The reaction is initiated by a small quantity of N-bromosuccinimide and carried out under an inert atmosphere to prevent the reaction of the product with atmospheric moisture.

Materials and Equipment:

-

5 L three-neck round-bottom flask

-

Mechanical stirrer with a stirring rod and paddle

-

Reflux condenser

-

Heating mantle or oil bath

-

Schlenk line or source of dry, inert gas (Nitrogen or Argon)

-

Cannula or dropping funnel for solvent addition

-

Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

-

Vacuum oven or desiccator for drying

-

Magnesium powder (100 µm average particle diameter)

-

Anhydrous ethanol (absolute, ≥99.8%)

-

N-bromosuccinimide (NBS) or Iodine (I₂) as an initiator

-

Anhydrous n-hexane for washing

Safety Precautions:

-

This compound is sensitive to moisture and reacts violently with water.[6] All glassware must be thoroughly dried before use, and the reaction must be conducted under strictly anhydrous conditions.

-

Magnesium metal is flammable. Handle with care and avoid ignition sources.

-

Hydrogen gas is evolved during the reaction, which is highly flammable. The reaction must be conducted in a well-ventilated fume hood, and the apparatus should be equipped with a gas outlet to safely vent the hydrogen.[1][7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

Step-by-Step Procedure:

-

Apparatus Setup:

-